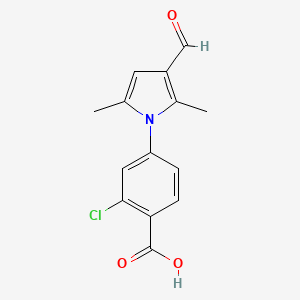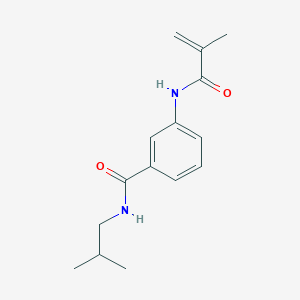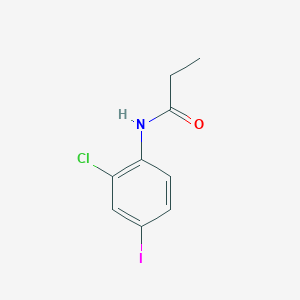![molecular formula C18H19N3O4 B5718320 2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide works by activating PPARδ, which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased expression of genes involved in oxidative metabolism, leading to increased energy production and improved endurance. It also leads to reduced expression of genes involved in inflammation and glycolysis, leading to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, including increased endurance, improved insulin sensitivity, reduced inflammation, and potential anti-tumor effects. It has also been shown to increase the expression of genes involved in oxidative metabolism and reduce the expression of genes involved in glycolysis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has several advantages for lab experiments, including its selective activation of PPARδ and its potential applications in various fields. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its effects.
Orientations Futures
There are several future directions for the study of 2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, including further studies on its potential applications in exercise physiology, metabolic disorders, and cancer research. There is also a need for further studies on its toxicity and potential side effects. Additionally, there is a need for the development of more selective PPARδ agonists with fewer potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide involves the reaction of 4-chlorophenoxyacetic acid with 4-nitrophenol in the presence of thionyl chloride to obtain the corresponding acid chloride. This is then reacted with 4-(1-pyrrolidinyl)aniline to obtain the final product.
Applications De Recherche Scientifique
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been studied for its potential applications in various fields, including exercise physiology, metabolic disorders, and cancer research. In exercise physiology, it has been shown to enhance endurance by increasing the expression of genes involved in oxidative metabolism and reducing the expression of genes involved in glycolysis. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation. In cancer research, it has been studied for its potential anti-tumor effects.
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(13-25-17-9-7-16(8-10-17)21(23)24)19-14-3-5-15(6-4-14)20-11-1-2-12-20/h3-10H,1-2,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKHKLXLFDFHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)

![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)




![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)